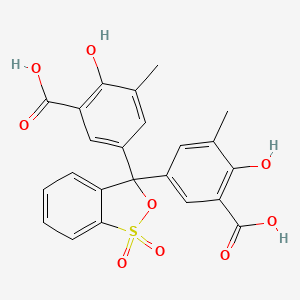
3,3'-(3H-2,1-Benzooxathiol-3-ylidene)bis(6-hydroxy-5-methylbenzoicacid) S,S-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(3H-2,1-Benzooxathiol-3-ylidene)bis(6-hydroxy-5-methylbenzoic acid) S,S-dioxide is a complex organic compound with the molecular formula C23H18O9S. It is known for its unique structure, which includes a benzooxathiol ring system and multiple hydroxyl and carboxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(3H-2,1-Benzooxathiol-3-ylidene)bis(6-hydroxy-5-methylbenzoic acid) S,S-dioxide typically involves multi-step organic reactions. One common method includes the condensation of 6-hydroxy-5-methylbenzoic acid derivatives with benzooxathiol intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure efficiency and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(3H-2,1-Benzooxathiol-3-ylidene)bis(6-hydroxy-5-methylbenzoic acid) S,S-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
3,3’-(3H-2,1-Benzooxathiol-3-ylidene)bis(6-hydroxy-5-methylbenzoic acid) S,S-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 3,3’-(3H-2,1-Benzooxathiol-3-ylidene)bis(6-hydroxy-5-methylbenzoic acid) S,S-dioxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Chrome Cyanine R: A compound with a similar benzooxathiol structure.
3,3’-(1,1-dioxido-3H-2,1-benzoxathiole-3,3-diyl)bis(6-hydroxy-5-methylbenzoic acid): Another compound with a closely related structure
Uniqueness
What sets 3,3’-(3H-2,1-Benzooxathiol-3-ylidene)bis(6-hydroxy-5-methylbenzoic acid) S,S-dioxide apart is its specific arrangement of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
2588-24-1 |
|---|---|
Fórmula molecular |
C23H18O9S |
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
5-[3-(3-carboxy-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C23H18O9S/c1-11-7-13(9-15(19(11)24)21(26)27)23(14-8-12(2)20(25)16(10-14)22(28)29)17-5-3-4-6-18(17)33(30,31)32-23/h3-10,24-25H,1-2H3,(H,26,27)(H,28,29) |
Clave InChI |
LGKSNCHFKPHIJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















